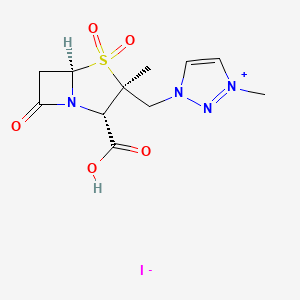

Enmetazobactam hydriodide

Description

Properties

CAS No. |

1379594-98-5 |

|---|---|

Molecular Formula |

C11H15IN4O5S |

Molecular Weight |

442.23 g/mol |

IUPAC Name |

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |

InChI |

InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |

InChI Key |

GSBNEXCMKCGSGW-GNPQZNTHSA-N |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Enmetazobactam Hydriodide

Structural Distinctions of Enmetazobactam (B1664276) Hydriodide from Tazobactam (B1681243)

Enmetazobactam is a penicillanic acid sulfone and a derivative of tazobactam, a clinically used β-lactamase inhibitor. pnas.orgnih.gov The primary structural difference between enmetazobactam and tazobactam is the addition of a methyl group to the triazole ring of the tazobactam core. pnas.orgtandfonline.com This N-methylation results in a permanent positive charge on the triazole moiety, which, along with the negatively charged carboxylate, imparts a zwitterionic character to the enmetazobactam molecule at physiological pH. tandfonline.comnih.gov

This seemingly minor modification has significant implications for the molecule's physicochemical properties and its interaction with bacterial cells and β-lactamase enzymes. nih.gov While tazobactam also possesses a triazole ring, it is not methylated and therefore does not carry a permanent positive charge, distinguishing the two inhibitors at a fundamental structural level. pnas.orgnih.gov

| Feature | Enmetazobactam | Tazobactam |

|---|---|---|

| Core Structure | Penicillanic acid sulfone | Penicillanic acid sulfone |

| Key Functional Group | N-methylated triazole | Triazole |

| Charge Characteristics | Zwitterionic (permanent positive charge on triazole ring) | Anionic at physiological pH |

Influence of Zwitterionic Character on Bacterial Cell Penetration

The zwitterionic nature of enmetazobactam is a key design feature that is believed to enhance its penetration into the periplasmic space of Gram-negative bacteria. tandfonline.comnih.govcontagionlive.com This is a critical step for β-lactamase inhibitors, as they must reach their target enzymes, which are typically located in this compartment. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics and inhibitors.

The enhanced penetration of zwitterionic compounds is thought to be facilitated by their passage through porin channels, which are water-filled protein channels in the outer membrane. nih.gov The dual charge of zwitterions can aid in their transit through these channels. This principle is also observed in the fourth-generation cephalosporin (B10832234), cefepime (B1668827), which possesses a zwitterionic structure due to its N-methyl-pyrrolidone moiety and exhibits enhanced intracellular penetration. tandfonline.com The structural similarity in charge distribution between enmetazobactam and cefepime is a deliberate design consideration to improve the inhibitor's access to periplasmic β-lactamases. tandfonline.comacs.org

Rational Design Considerations for β-Lactamase Inhibitory Potency

The inhibitory mechanism of enmetazobactam, like other penam (B1241934) sulfones, involves the formation of a covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. pnas.org However, the N-methylated triazole ring of enmetazobactam offers distinct advantages. This modification allows for additional classical and nonclassical hydrogen bonding interactions within the active site of certain β-lactamases, such as CTX-M-15, which are not possible with tazobactam. nih.gov

Furthermore, detailed mechanistic studies have shown that enmetazobactam can form a stable, transiently inactivated complex with SBLs. pnas.org In the case of some enzymes like CTX-M-15, this interaction can proceed to form an irreversible cross-link between the active site serine and a nearby lysine (B10760008) residue, permanently inactivating the enzyme. tandfonline.com This contrasts with earlier understandings of tazobactam's mechanism, which was thought to involve more significant fragmentation of the inhibitor. pnas.orgox.ac.uk The design of enmetazobactam results in a more stable and efficient inhibition profile against key resistance enzymes.

The potency of enmetazobactam against various β-lactamases has been quantified in numerous studies. For instance, in studies with TEM-116, enmetazobactam demonstrated a 50% inhibitory concentration (IC50) of 36 nM. nih.gov

| β-Lactamase (Ambler Class) | Inhibitory Parameter (IC50) | Reference |

|---|---|---|

| TEM-116 (A) | 36 nM | nih.gov |

| AmpCEC (C) | Very slow dissociation rate (t1/2 = 803 ± 2 min) | nih.gov |

| OXA-10 (D) | Higher partition ratio compared to TEM-116 | nih.gov |

Biochemical Mechanisms of β Lactamase Inhibition by Enmetazobactam Hydriodide

Formation of Acyl-Enzyme Complexes with Serine β-Lactamases

Enmetazobactam (B1664276), like other penam (B1241934) sulfones such as tazobactam (B1681243) and sulbactam (B1307), functions as a mechanism-based inhibitor. pnas.org Its core structure includes a β-lactam ring that is recognized and attacked by the nucleophilic serine residue within the active site of SBLs. nih.govpnas.org This initial reaction leads to the formation of a transient acyl-enzyme complex (AEC), a common intermediate in the catalytic cycle of β-lactamase-mediated hydrolysis of β-lactam antibiotics. nih.govpnas.org However, with enmetazobactam, this AEC does not readily hydrolyze. Instead, it undergoes a series of chemical rearrangements that lead to more stable, inactivated enzyme forms. researchgate.net The reaction pathway bifurcates at the AEC stage, with the opening of the fused thiazolidine (B150603) ring leading to the formation of one or more hydrolytically stable species. researchgate.net

Upon formation of the initial acyl-enzyme complex, enmetazobactam can undergo further transformations within the β-lactamase active site. researchgate.net The opening of the thiazolidine ring is a key step, leading to the formation of more stable inhibitory species. researchgate.net Crystallographic and mass spectrometry studies have identified various covalent adducts. For instance, in the presence of the extended-spectrum β-lactamase (ESBL) GES-1, enmetazobactam forms a 214 Da inhibitory acyl-enzyme complex. biorxiv.orgbiorxiv.org This is in contrast to tazobactam, which, with the same enzyme, can fragment to a smaller 70 Da aldehyde adduct. biorxiv.orgbiorxiv.org

Further research on the ESBL CTX-M-15 has revealed a more complex mechanism. nih.gov Ultrahigh-resolution X-ray crystallography has shown that the reaction of enmetazobactam with CTX-M-15 can lead to the formation of a lysinoalanine cross-link between two critical active site residues, Ser70 and Lys73. nih.gov This process involves the loss of the hydroxyl group from Ser70 and subsequent epimerization of this residue to a d-amino acid. nih.gov This cross-linking represents a distinct and potent mechanism of irreversible inhibition. nih.gov The initial step in this pathway is the formation of an imine intermediate covalently linked to Ser70. nih.gov

The inhibition of β-lactamases by enmetazobactam involves both transient (reversible) and, in some cases, irreversible inactivation. researchgate.netnih.gov The initial formation of the acyl-enzyme complex is a reversible step. nih.gov However, the subsequent chemical rearrangements of this complex lead to more stable, transiently inhibited species that are resistant to hydrolysis. pnas.orgresearchgate.net These transiently stable complexes effectively sequester the enzyme, preventing it from hydrolyzing β-lactam antibiotics. nih.gov

In certain instances, the inhibition can become irreversible. frontiersin.org The formation of the lysinoalanine cross-link in enzymes like CTX-M-15 is a clear example of irreversible inactivation. nih.govresearchgate.net This covalent modification permanently alters the enzyme's active site, rendering it non-functional. nih.gov The balance between transient and irreversible inhibition can depend on the specific β-lactamase and the reaction conditions. researchgate.netbiorxiv.org For example, with AmpC β-lactamases, very slow dissociation rates of the inhibited complex are observed, indicating a long-lasting, effectively irreversible inhibition. pnas.org

Detailed Enzymological Properties and Kinetics of Inhibition

The inhibitory potency of enmetazobactam is quantified by its kinetic parameters, which describe the rates of enzyme binding and inactivation. These parameters are crucial for understanding its efficacy against different β-lactamases.

Kinetic studies have provided valuable insights into the efficiency of enmetazobactam as a β-lactamase inhibitor. The second-order rate constant, k₂/K (or k_inact/K), is a measure of the acylation efficiency. Studies have shown that enmetazobactam exhibits potent inactivation rates against various class A β-lactamases. nih.govacs.org

For example, against the PenA1 carbapenemase from Burkholderia multivorans, enmetazobactam demonstrated a high acylation rate in the 10⁵ M⁻¹s⁻¹ range and a low apparent inhibition constant (K_i-app) of 0.6–1.1 μM. nih.govacs.org In comparison with other inhibitors against PenA1, the rank order of potency based on k_inact/K_I or k₂/K values was avibactam (B1665839) > enmetazobactam > tazobactam > relebactam (B560040) > clavulanic acid > vaborbactam. acs.orgresearchgate.net

Kinetic analyses with other β-lactamases, such as TEM-116 and OXA-10, have also been performed. With TEM-116, the k_inact/K was determined to be 209 ± 5 x 10³ M⁻¹s⁻¹, while for OXA-10, it was significantly slower at 42 ± 2 M⁻¹s⁻¹. pnas.org The dissociation rates (k_off) for the inhibited species were similar for both enzymes, with half-lives (t₁/₂) ranging from 2 to 11 minutes. pnas.org In contrast, with AmpC from E. coli (AmpC_EC), the dissociation was much slower, with a half-life of 803 ± 2 minutes, indicating very stable inhibition. pnas.org

| β-Lactamase | Parameter | Value | Reference |

|---|---|---|---|

| PenA1 | Ki-app (μM) | 0.6–1.1 | nih.govacs.org |

| k₂/K (M⁻¹s⁻¹) | ~10⁵ | nih.govacs.org | |

| TEM-116 | k_inact/K (M⁻¹s⁻¹) | 209 ± 5 x 10³ | pnas.org |

| t₁/₂ (min) | 2-11 | pnas.org | |

| OXA-10 | k_inact/K (M⁻¹s⁻¹) | 42 ± 2 | pnas.org |

| t₁/₂ (min) | 2-11 | pnas.org | |

| AmpC_EC | t₁/₂ (min) | 803 ± 2 | pnas.org |

A significant finding from biophysical studies is that enmetazobactam inhibits representatives of all serine β-lactamase classes without undergoing substantial scaffold fragmentation. pnas.orgnih.gov This is a key difference compared to earlier reports on other penam sulfones like tazobactam and sulbactam, where extensive fragmentation of the acyl-enzyme complex was thought to be a major contributor to inhibition. pnas.orgnih.gov Reinvestigation of tazobactam and sulbactam using modern techniques has suggested that this reported fragmentation may not be as biologically relevant to the inhibition mechanism as previously believed. pnas.org

While major scaffold fragmentation is not a primary mechanism for enmetazobactam, some fragmentation can occur. researchgate.net For instance, with the class A β-lactamase GES-1, enmetazobactam forms a stable 214 Da acyl-enzyme adduct, whereas tazobactam can fragment to a 70 Da aldehyde. biorxiv.orgbiorxiv.org The reaction pathways for penam sulfones show that after the initial acyl-enzyme formation and thiazolidine ring opening, fragmentation can occur in some cases, and this can be promoted by acidic conditions. nih.govresearchgate.net However, the primary inhibitory pathway for enmetazobactam appears to involve the formation of more stable, largely intact acyl-enzyme species. researchgate.net

Molecular Interactions within β-Lactamase Active Sites

The specific molecular interactions between enmetazobactam and the amino acid residues within the β-lactamase active site are critical for its inhibitory activity. The zwitterionic nature of enmetazobactam, due to the methylation of its triazole ring, is thought to enhance its interaction with the enzyme active site and improve cell penetration. tandfonline.comnih.gov

In the active site of the ESBL CTX-M-15, the methyl group on the triazole ring of enmetazobactam allows for numerous classical and non-classical hydrogen bonding interactions that are not observed with tazobactam. tandfonline.com This contributes to a more stable binding and potent inhibition.

With the class A β-lactamase GES-1, the enmetazobactam-derived acyl-enzyme forms a limited number of direct electrostatic interactions with the active site residues. biorxiv.org The C7 oxygen of the inhibitor sits (B43327) within the oxyanion hole, a common feature for β-lactam binding. biorxiv.org However, several water molecules appear to mediate bridging interactions between the acylated enmetazobactam and the enzyme's active site residues. biorxiv.org The cationic nature of the triazole ring in enmetazobactam may also contribute to a favorable electrostatic interaction within the active site, potentially increasing the stability of the acyl-enzyme complex and preventing fragmentation. biorxiv.org

Molecular docking and dynamics simulations have been used to further probe these interactions. researchgate.net For class A β-lactamases, residues such as Ser70 and Ser235 have been identified as playing important roles in inhibitor binding. researchgate.net The stability of the inhibitor within the active site cavity and its distance from the catalytic Ser70 are key factors influencing its binding affinity and inhibitory potential. researchgate.net

Hydrogen Bonding Networks (e.g., with CTX-M-15)

The interaction between enmetazobactam and β-lactamase enzymes is stabilized by a network of hydrogen bonds. In the case of CTX-M-15, the unique structural features of enmetazobactam, particularly the methyl group on its triazole ring, facilitate numerous classical and non-classical hydrogen bonding interactions within the enzyme's active site that are not observed with tazobactam. nih.gov

Upon binding, the enmetazobactam-derived adduct forms specific interactions with key residues. For instance, after the formation of the covalent bond with Ser70 and subsequent structural rearrangements, the modified inhibitor can interact with residues such as Glu166 and Asn170. nih.govresearchgate.net In a mutant form of CTX-M-15 where Lys73 is replaced by Ala, the epimerized d-Ser70, resulting from enmetazobactam's action, is positioned to interact with active-site residues Glu166 and Asn170. researchgate.net While direct hydrogen bond data for the initial enmetazobactam-CTX-M-15 complex is not extensively detailed in the provided results, the interactions of the resulting adducts highlight the importance of the active site environment in stabilizing the inhibited complex.

Conformational Changes Induced upon Binding

The binding of enmetazobactam to β-lactamases induces significant conformational changes in the enzyme, leading to its inactivation. A primary and irreversible change observed with CTX-M-15 is the formation of a covalent cross-link between the catalytic Ser70 and the nearby Lys73. rcsb.orgnih.gov This modification fundamentally alters the active site architecture, rendering the enzyme non-functional. tandfonline.com

Another critical conformational change is the epimerization of the active site serine residue (Ser70 in CTX-M-15) from its natural l-configuration to a d-configuration. rcsb.orgnih.gov This inversion of stereochemistry is a direct consequence of the breakdown of the initial acyl-enzyme complex. researchgate.net Studies with a CTX-M-15 K73A mutant have shown that this epimerization can occur even without the formation of the Ser70-Lys73 cross-link, indicating it is a distinct step in the inactivation pathway. nih.govresearchgate.net The change to d-Ser70 disrupts the catalytic machinery, in part by causing the loss of a key catalytic water molecule. researchgate.net

The dynamics of the Ω-loop, a region known to be important for substrate binding in β-lactamases, are also likely affected, although specific details on enmetazobactam's influence on this loop are not extensively covered in the provided search results. biorxiv.org However, the substantial alterations within the active site, such as cross-linking and epimerization, inherently imply a disruption of the precise conformational dynamics required for catalysis.

Spectrum of β Lactamase Inhibition

Activity against Ambler Class A β-Lactamases

Enmetazobactam (B1664276) demonstrates potent inhibitory action against Ambler Class A β-lactamases. tandfonline.comjst.go.jp This class includes a wide range of clinically significant enzymes responsible for resistance to many β-lactam antibiotics.

Enmetazobactam effectively inhibits extended-spectrum β-lactamases (ESBLs), including the most prevalent types: CTX-M, TEM, and SHV. nih.govresearchgate.netnih.govallecra.com The combination of cefepime (B1668827) and enmetazobactam has shown potent in vitro activity against ESBL-producing Enterobacterales. nih.govtandfonline.com In fact, enmetazobactam restores the in vitro activity of cefepime against these resistant strains. researchgate.netnih.govallecra.com Studies have shown that enmetazobactam is a more potent inhibitor of ESBLs from K. pneumoniae isolates than tazobactam (B1681243). nih.gov When combined with cefepime at a fixed concentration of 8 µg/mL, enmetazobactam reduced the MIC90 of cefepime from >64 µg/mL to 1 µg/mL for ESBL-producing K. pneumoniae. ciplamed.com For ESBL-producing E. coli, enmetazobactam lowered the cefepime MIC90 from >64 µg/mL to 0.12 µg/mL. ciplamed.com The mechanism of action against CTX-M-15 involves the formation of an irreversible lysinoalanine crosslink, rendering the enzyme inactive. biorxiv.orgmedkoo.com

**Table 1: In Vitro Activity of Cefepime-Enmetazobactam against ESBL-Producing E. coli and *K. pneumoniae***

| Organism | Cefepime MIC90 (>64 µg/mL) | Cefepime-Enmetazobactam MIC90 (µg/mL) |

|---|---|---|

| E. coli (ESBL-producing) | >64 | 0.12 ciplamed.com |

| K. pneumoniae (ESBL-producing) | >64 | 1 nih.govciplamed.com |

Enmetazobactam's activity against Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), is present but considered less reliable than its activity against ESBLs. europa.eu While it does inhibit KPC-2 and KPC-3, the potency is lower compared to its action on ESBLs. tandfonline.combiorxiv.org Some studies indicate that cefepime-enmetazobactam has limited activity against KPC producers, with one study showing susceptibility in 63.3% of isolates. nih.govtandfonline.com However, it has demonstrated in vitro activity against ceftazidime-avibactam-resistant KPC variants, suggesting a potential niche. nih.govtandfonline.com The inhibitory mechanism against KPC-2 involves the formation of an acyl-enzyme complex that does not progress to the irreversible crosslink seen with ESBLs. biorxiv.org

Activity against Ambler Class C and D β-Lactamases

The combination of cefepime and enmetazobactam demonstrates activity against certain Class C and D β-lactamases, largely due to the inherent stability of cefepime against these enzymes. nih.goveuropa.euunibo.it

Enmetazobactam itself has limited direct inhibitory activity against Class C AmpC cephalosporinases. tandfonline.comnih.goveuropa.eu However, its partner drug, cefepime, is a fourth-generation cephalosporin (B10832234) that is relatively stable to hydrolysis by many AmpC enzymes. nih.govnih.govbsac.org.uk This stability makes the combination of cefepime-enmetazobactam a viable option for treating infections caused by AmpC-producing bacteria, especially when there is co-production of ESBLs. nih.gov In a study of UK isolates, cefepime-enmetazobactam susceptibility was 92% for Enterobacterales with hyper-expressed native AmpC and 100% for those with plasmid-mediated AmpC. bsac.org.uk

Similar to its activity against AmpC, enmetazobactam has little direct impact on Class D OXA-48-like carbapenemases. nih.goveuropa.eu However, cefepime is not efficiently hydrolyzed by most OXA-48 enzymes. nih.govtandfonline.comunibo.it This makes the combination effective against infections caused by OXA-48-producing Enterobacterales, particularly when an ESBL is also present. nih.govtandfonline.com In vitro studies have demonstrated potent activity of cefepime-enmetazobactam against OXA-48-producing isolates. tandfonline.com For isolates producing only an OXA-48-like carbapenemase, cefepime-enmetazobactam susceptibility was found to be 100%. bsac.org.uk When OXA-48-like enzymes were co-produced with CTX-M enzymes, the susceptibility was 89.1%. bsac.org.uk

Table 2: Cefepime-Enmetazobactam Susceptibility against Enterobacterales with Various Resistance Mechanisms

| Resistance Mechanism | Cefepime-Enmetazobactam Susceptibility (%) |

|---|---|

| Hyper-expressed native AmpC | 92 bsac.org.uk |

| Plasmid-mediated AmpC | 100 bsac.org.uk |

| OXA-48-like carbapenemase | 100 bsac.org.uk |

| OXA-48-like & CTX-M | 89.1 bsac.org.uk |

Lack of Activity against Ambler Class B β-Lactamases (Metallo-β-Lactamases)

Enmetazobactam does not exhibit inhibitory activity against Ambler Class B metallo-β-lactamases (MBLs). nih.goveuropa.eu These enzymes, which include types like NDM, VIM, and IMP, utilize zinc ions for catalysis and are structurally different from the serine-based β-lactamases that enmetazobactam targets. nih.govtandfonline.com Therefore, cefepime-enmetazobactam is not effective against infections caused by bacteria producing these MBLs. nih.govtandfonline.com

Structure Activity Relationship Sar and Medicinal Chemistry of Enmetazobactam Hydriodide

Impact of Methyl Group on Inhibitory Potency and Bacterial Penetration

The most significant structural modification in enmetazobactam (B1664276) compared to its predecessor, tazobactam (B1681243), is the strategic addition of a methyl group to the triazole ring. nih.govbiorxiv.org This seemingly minor alteration has a profound impact on the molecule's physicochemical properties and its interaction with both bacterial cells and β-lactamase enzymes.

The methylation of the triazole moiety confers a zwitterionic character to enmetazobactam, giving it a net neutral charge. nih.govbiorxiv.org This is a critical feature that enhances its ability to penetrate the outer membrane of Gram-negative bacteria and accumulate in the periplasmic space, where β-lactamases are located. acs.orgbiorxiv.orgtandfonline.comjst.go.jpnih.gov The improved bacterial cell penetration is a key factor contributing to the enhanced potency of enmetazobactam when partnered with a β-lactam antibiotic like cefepime (B1668827), which is also a zwitterion. acs.orgtandfonline.comjst.go.jp

Beyond improving cell entry, the methyl group also plays a direct role in the inhibitory potency of enmetazobactam. In the active site of certain extended-spectrum β-lactamases (ESBLs), such as CTX-M-15, this methyl group facilitates additional classical and nonclassical hydrogen bonding interactions that are not observed with tazobactam. nih.gov This results in a stronger and more stable interaction with the enzyme, contributing to its potent inhibitory activity against key class A β-lactamases, including CTX-M, TEM, and SHV enzymes. nih.govmdpi.com The increased potency is reflected in its lower IC50 values against certain β-lactamases compared to tazobactam. For example, the IC50 of enmetazobactam for GES-1 is 107 nM, which is fourfold lower than that of tazobactam (444 nM), indicating a stronger inhibitory effect. biorxiv.org

Design of Penam (B1241934) Sulfone Inhibitors

Penam sulfones, including enmetazobactam, tazobactam, and sulbactam (B1307), are a class of mechanism-based β-lactamase inhibitors. researchgate.netplos.org Their core structure consists of a β-lactam ring fused to a five-membered thiazolidine (B150603) ring, which is oxidized to a sulfone. researchgate.netnih.gov This structural framework is designed to mimic the natural substrates of β-lactamases, the β-lactam antibiotics. frontiersin.orgresearchgate.net

The inhibitory mechanism of penam sulfones involves the acylation of the active site serine residue of the β-lactamase, forming a covalent acyl-enzyme complex. researchgate.netfrontiersin.org Unlike the rapid deacylation that occurs with β-lactam substrates, the acyl-enzyme intermediate formed with penam sulfones is relatively stable, effectively sequestering the enzyme and preventing it from hydrolyzing partner antibiotics. researchgate.net The design strategy for novel penam sulfones often focuses on modifying the substituents on the penam core to enhance inhibitory activity, broaden the spectrum of activity, and improve pharmacokinetic properties.

The development of enmetazobactam from tazobactam is a prime example of this design strategy. The key innovation was the N-methylation of the triazole ring, which, as discussed, improves bacterial penetration and inhibitory potency. jst.go.jp Other design strategies within the penam sulfone class have explored modifications at different positions. For instance, the introduction of a 2β-alkenyl group has been shown to yield inhibitors with a broad spectrum of action, including activity against cephalosporinases, which is unusual for penam sulfones. nih.govportico.org The nature of the substituent on this alkenyl group strongly influences the level of activity. nih.gov Further research has also investigated the importance of the C2 side chain linker length and composition, which can profoundly affect the formation of stable inhibitory intermediates. plos.org

Comparative SAR Analysis with Tazobactam and Other Sulfone β-Lactamase Inhibitors

The structure-activity relationships of enmetazobactam become clearer when compared with tazobactam and another common penam sulfone inhibitor, sulbactam. While all share the same core penam sulfone scaffold, their differing substituents lead to variations in their inhibitory profiles.

Enmetazobactam consistently demonstrates greater potency against many clinically significant ESBLs compared to tazobactam. biorxiv.orgallecra.com This enhanced activity is largely attributed to the aforementioned methyl group, which improves cell penetration and strengthens binding to the β-lactamase active site. nih.govbiorxiv.org Both enmetazobactam and tazobactam are potent inhibitors of many class A β-lactamases, but enmetazobactam's activity is often superior. biorxiv.orgmdpi.com For instance, the cefepime-enmetazobactam combination has shown better in vitro activity against ESBL-producing Enterobacterales than piperacillin-tazobactam (B1260346). mdpi.com

Sulbactam, which has a simple methyl group at the C2 position, generally exhibits weaker inhibitory activity against many class A β-lactamases compared to both tazobactam and enmetazobactam. nih.govmdpi.com For example, against TEM-116, the IC50 values were 11 nM for tazobactam, 36 nM for enmetazobactam, and 590 nM for sulbactam, highlighting the superior potency of the triazole-containing inhibitors. nih.gov However, sulbactam does possess some intrinsic antibacterial activity against certain bacteria, a property not significantly shared by tazobactam or enmetazobactam. mdpi.com

The kinetic parameters further illustrate the differences between these inhibitors. In studies with the PenA1 carbapenemase, enmetazobactam showed a higher acylation rate and lower apparent inhibition constant (Ki-app) than tazobactam, indicating more efficient and potent inhibition. acs.org

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Penam Sulfones against Class A β-Lactamases

| β-Lactamase | Enmetazobactam | Tazobactam | Sulbactam |

|---|---|---|---|

| GES-1 | 107 | 444 | - |

| TEM-116 | 36 | 11 | 590 |

Data sourced from multiple studies. biorxiv.orgnih.gov

Table 2: Comparative Kinetic Parameters of Penam Sulfones against PenA1 Carbapenemase

| Inhibitor | Ki-app (µM) | k2/K (M-1s-1) |

|---|---|---|

| Enmetazobactam | 0.6 | 1 x 105 |

| Tazobactam | 1.1 | 1 x 105 |

| Clavulanic Acid | - | 3.4 x 102 |

Data sourced from ACS Infectious Diseases. acs.org

Preclinical Research on Antimicrobial Activity and Efficacy

In Vitro Studies on Antimicrobial Spectrum and Potentiation

In vitro studies are crucial for establishing the fundamental antimicrobial properties of a new compound. For enmetazobactam (B1664276), these studies have focused on its ability to inhibit β-lactamase enzymes, which are a primary mechanism of resistance in many Gram-negative bacteria. ontosight.aipnas.org Enmetazobactam itself does not possess significant intrinsic antibacterial activity. portico.orgasm.org Its utility lies in its capacity to inhibit specific β-lactamases, thereby protecting partner antibiotics like cefepime (B1668827) from enzymatic degradation. ontosight.aiportico.org

Enmetazobactam is a penicillanic acid sulfone-based β-lactamase inhibitor, structurally related to tazobactam (B1681243). tandfonline.com It demonstrates potent inhibitory activity against Ambler Class A β-lactamases, including common extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M types, as well as KPC carbapenemases. tandfonline.combsac.org.uk However, it does not inhibit Ambler Class C or D β-lactamases, with the exception of some activity against OXA-1. tandfonline.com The combination of cefepime with enmetazobactam is effective against bacteria producing Class A, C, and D β-lactamases due to cefepime's inherent stability against the latter two classes. tandfonline.com

Studies have shown that enmetazobactam restores the in vitro activity of cefepime against a wide range of ESBL-producing Enterobacterales. tandfonline.comdroracle.ai This potentiation is critical in overcoming resistance and making cefepime a viable treatment option for infections caused by these organisms. droracle.airesearchgate.net

The combination of cefepime and enmetazobactam has been specifically developed to combat infections caused by multidrug-resistant Gram-negative bacteria. researchgate.net Enmetazobactam's primary role is to restore cefepime's efficacy against pathogens that have acquired resistance through the production of ESBLs. tandfonline.comdroracle.airesearchgate.net

Preclinical data consistently demonstrates that the addition of enmetazobactam significantly lowers the minimum inhibitory concentrations (MICs) of cefepime for ESBL-producing strains of various Gram-negative species. nih.govciplamed.com This restoration of activity is a key feature of the cefepime-enmetazobactam combination and forms the basis of its clinical utility as a carbapenem-sparing agent. ciplamed.comasm.org

In vitro studies have demonstrated the potent activity of cefepime-enmetazobactam against Escherichia coli, including strains producing ESBLs. The addition of enmetazobactam significantly restores the susceptibility of cefepime against resistant isolates. droracle.aicabidigitallibrary.org

In a study evaluating isolates from U.S. and European hospitals, the addition of enmetazobactam at a fixed concentration of 8 µg/ml lowered the cefepime MIC90 (the concentration required to inhibit 90% of isolates) for E. coli from 16 µg/ml to 0.12 µg/ml. nih.gov For ESBL-producing E. coli, enmetazobactam reduced the cefepime MIC90 by at least ten doubling dilutions, from >64 µg/ml to 0.12 µg/ml. nih.govciplamed.com Another study showed that enmetazobactam restored cefepime's activity from 43.6% to 85.7% against E. coli isolates. cabidigitallibrary.org

**Table 1: In Vitro Activity of Cefepime-Enmetazobactam against *Escherichia coli***

| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

|---|---|---|---|---|

| E. coli | Cefepime | >64 | >64 | 0 |

| E. coli | Cefepime-Enmetazobactam | 0.125 | 64 | Not Reported |

| ESBL-producing E. coli | Cefepime-Enmetazobactam | 0.125 | 0.5 | Not Reported |

Data from a 2022 study on MDR E. coli and K. pneumoniae isolates. researchgate.net

Cefepime-enmetazobactam has shown significant in vitro activity against Klebsiella pneumoniae, a pathogen notorious for high rates of ESBL production. tandfonline.com The combination has demonstrated efficacy in murine pneumonia models infected with OXA-48-producing K. pneumoniae. asm.org

In a surveillance study, enmetazobactam lowered the cefepime MIC90 for K. pneumoniae from >64 µg/ml to 0.5 µg/ml. nih.gov For ESBL-producing K. pneumoniae, the cefepime MIC90 was reduced from >64 µg/ml to 1 µg/ml. nih.govasm.org Another study on ESBL-producing isolates of K. pneumoniae that were resistant to cefepime showed that enmetazobactam restored cefepime's activity, with MICs for the combination ranging from 0.06 to 2 µg/ml. portico.org

**Table 2: In Vitro Activity of Cefepime-Enmetazobactam against *Klebsiella pneumoniae***

| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

|---|---|---|---|---|

| K. pneumoniae | Cefepime | >64 | >64 | 0 |

| K. pneumoniae | Cefepime-Enmetazobactam | 0.125 | 64 | Not Reported |

Data from a 2022 study on MDR E. coli and K. pneumoniae isolates. researchgate.net

The efficacy of enmetazobactam in potentiating cefepime's activity against Pseudomonas aeruginosa is less pronounced compared to its effect on Enterobacterales. nih.govasm.org Studies have shown that enmetazobactam does not significantly enhance the potency of cefepime against P. aeruginosa. nih.govasm.org The MIC90 for both cefepime alone and cefepime-enmetazobactam against P. aeruginosa was reported to be 16 µg/ml. asm.org

Despite this, the combination is still considered a treatment option for infections caused by ESBL-producing P. aeruginosa. researchgate.net In a study of isolates from the U.S. and Europe, applying a susceptible-dose-dependent breakpoint of 8 µg/ml resulted in a cumulative inhibition of 82.8% for P. aeruginosa. nih.gov

**Table 3: In Vitro Activity of Cefepime-Enmetazobactam against *Pseudomonas aeruginosa***

| Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Cefepime-Enmetazobactam | 4 - 64 | 8 | 16 |

Data from EUCAST MIC distributions, 2025. eucast.org

Clinical trial data has demonstrated the efficacy of cefepime-enmetazobactam in achieving microbiological eradication of Proteus mirabilis. In a phase 3 trial, patients with infections caused by P. mirabilis in the cefepime-enmetazobactam group had a superior microbiological eradication outcome compared to those in the piperacillin-tazobactam (B1260346) group. tandfonline.com

In vitro studies have confirmed the activity of cefepime-enmetazobactam against the Enterobacter cloacae complex. In a surveillance study, enmetazobactam lowered the cefepime MIC90 for Enterobacter cloacae from 16 µg/ml to 1 µg/ml. nih.govfrontiersin.org For all Enterobacter species tested, the cumulative inhibition rate at a susceptible-dose-dependent breakpoint of 8 µg/ml was 97.0%. nih.gov

A study on multi-drug resistant Enterobacterales showed that for E. cloacae complex, the cefepime-enmetazobactam susceptibility was 83.3%. bsac.org.uk

Table 4: In Vitro Activity of Cefepime-Enmetazobactam against Enterobacter cloacae Complex

| Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

|---|---|---|---|

| Cefepime-Enmetazobactam | Not Reported | Not Reported | 83.3 |

Data from a study on MDR Enterobacterales. bsac.org.uk

Comparative In Vitro Potency with Other β-Lactam/β-Lactamase Inhibitor Combinations

Studies comparing cefepime/enmetazobactam to other β-lactam/β-lactamase inhibitor combinations have demonstrated its potent activity. Against a collection of clinical isolates of Enterobacteriaceae, cefepime/enmetazobactam showed comparable in vitro activity to meropenem (B701) and outperformed piperacillin/tazobactam. nih.gov Specifically against ESBL-producing isolates, enmetazobactam has shown to be more potent than tazobactam. allecra.com

For ESBL-producing Klebsiella pneumoniae, the addition of enmetazobactam at a fixed concentration of 8 μg/ml lowered the MIC90 of cefepime from >64 μg/ml to 1 μg/ml, whereas tazobactam at the same concentration only reduced it to 8 μg/ml. asm.orgasm.org Similarly, for ESBL-producing E. coli, enmetazobactam reduced the cefepime MIC90 from >64 µg/mL to 0.12 µg/mL. ciplamed.com However, enmetazobactam does not enhance the activity of cefepime against Pseudomonas aeruginosa. asm.orgasm.orgnih.gov

Table 1: Comparative In Vitro Activity of Cefepime/Enmetazobactam

| Organism | Cefepime/Enmetazobactam MIC90 (µg/mL) | Piperacillin/Tazobactam MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |

|---|---|---|---|

| E. coli (ESBL-producing) | 0.12 ciplamed.com | >32 | ≤0.06 |

| K. pneumoniae (ESBL-producing) | 1.0 asm.orgasm.org | 64 | 0.25 |

| Enterobacteriaceae (All) | 0.25 ciplamed.com | 64 | 0.12 |

Evaluation of Minimum Inhibitory Concentrations (MICs)

Against a panel of nine cefepime-resistant, ESBL-producing K. pneumoniae isolates, which also harbored various other β-lactamases like CTX-M, SHV, DHA-1, and OXA-48, enmetazobactam restored the activity of cefepime, with MICs for the combination ranging from 0.06 to 2 μg/ml. nih.govnih.gov Surveillance studies in Taiwan also showed low MIC values for cefepime/enmetazobactam against ESBL-producing E. coli and K. pneumoniae (MIC90 ≤ 0.5 mg/L). nih.govtandfonline.com However, the combination is not active against bacteria that produce metallo-β-lactamases or certain carbapenemases like KPC. drugs.com

Table 2: Cefepime/Enmetazobactam MICs against various pathogens

| Pathogen | Cefepime MIC90 (µg/mL) | Cefepime/Enmetazobactam MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 16 | 0.12 | asm.orgasm.org |

| Klebsiella pneumoniae | >64 | 0.5 | asm.orgasm.org |

| Enterobacter cloacae | 16 | 1 | asm.orgasm.org |

| Enterobacter aerogenes | 0.5 | 0.25 | asm.orgasm.org |

| Pseudomonas aeruginosa | 16 | 16 | asm.orgasm.org |

Synergy Studies with Concomitant Antimicrobial Agents

In vitro synergy studies have been conducted to evaluate potential interactions between cefepime/enmetazobactam and other antimicrobial agents. These checkerboard assays have demonstrated no antagonism between cefepime/enmetazobactam and a range of other antibiotics, including azithromycin, aztreonam, ceftazidime-avibactam, clindamycin, daptomycin, doxycycline, levofloxacin, linezolid, meropenem, metronidazole, trimethoprim-sulfamethoxazole, or vancomycin. drugs.com

In Vivo Animal Model Studies

The efficacy of enmetazobactam in combination with cefepime has been evaluated in various murine infection models, demonstrating its ability to restore cefepime's activity against resistant pathogens. europa.eu

Murine Septicemia Models

In a mouse septicemia model, the combination of cefepime/enmetazobactam demonstrated significant therapeutic efficacy. mdpi.com For infections caused by cefepime-susceptible E. coli, both cefepime alone and the combination were equally effective. portico.org However, against ESBL-producing Enterobacteriaceae isolates, cefepime/enmetazobactam was found to be approximately 10-fold more potent than cefepime monotherapy. portico.org These studies highlight the crucial role of enmetazobactam in enhancing the in vivo efficacy of cefepime against resistant strains in a systemic infection model. mdpi.com

Neutropenic Murine Thigh Infection Models

The neutropenic murine thigh infection model has been extensively used to characterize the pharmacokinetics and pharmacodynamics of cefepime/enmetazobactam. In studies involving nine ESBL-producing K. pneumoniae isolates resistant to cefepime and piperacillin-tazobactam, enmetazobactam successfully restored the efficacy of cefepime against all tested strains. nih.govnih.gov These isolates carried a variety of β-lactamase genes, including CTX-M, SHV, DHA-1, and OXA-48. nih.govnih.gov

Dose-fractionation studies in this model identified the percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT) as the key pharmacodynamic index for enmetazobactam's efficacy. nih.govasm.org For a 1-log10 reduction in bacterial burden, an enmetazobactam exposure of 44% fT > 2 μg/ml was required, alongside a cefepime exposure of 40-60% fT > MIC of the combination. nih.gov

Murine Pneumonia Models (e.g., OXA-48-producing Klebsiella pneumoniae)

The efficacy of cefepime/enmetazobactam has also been demonstrated in murine pneumonia models, including those with challenging pathogens like OXA-48-producing Klebsiella pneumoniae. vivexia.frasm.orgnih.gov In a neutropenic murine pneumonia model, the combination of cefepime and enmetazobactam resulted in a significant 2-log10 CFU/g reduction in lung bacterial burden compared to untreated controls for all strains tested, including those with cefepime/enmetazobactam MICs as high as 8 µg/mL. vivexia.frasm.orgnih.gov

Notably, in these models, meropenem was found to have limited in vivo activity against OXA-48-producing isolates, even when they were susceptible in vitro. vivexia.frresearchgate.net In contrast, cefepime/enmetazobactam demonstrated a significant antibacterial effect. vivexia.frnih.gov Pharmacodynamic analyses in a murine pneumonia model with ESBL-producing K. pneumoniae established that a 2-log kill in the lung could be achieved with specific plasma and epithelial lining fluid exposures of both cefepime and enmetazobactam. nih.govtandfonline.com

Urinary Tract Infection Models

The combination of cefepime and enmetazobactam has been investigated in preclinical models of complicated urinary tract infections (cUTI), including pyelonephritis. asm.orgfda.govasm.orgasm.org In these models, enmetazobactam has been shown to restore the in vivo activity of cefepime against cefepime-resistant, extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. fda.gov Animal models of infection, such as those involving the urinary tract, have been instrumental in demonstrating that enmetazobactam enhances the therapeutic efficacy of cefepime. fda.gov These findings from preclinical urinary tract infection models provided a strong basis for the progression of cefepime-enmetazobactam into clinical trials for patients with cUTI. asm.orgasm.orgasm.org

Pharmacokinetic-Pharmacodynamic (PK-PD) Correlations in Preclinical Models

Pharmacokinetic-pharmacodynamic (PK-PD) modeling in preclinical infection models is crucial for predicting the efficacy of new antimicrobial agents and for informing clinical dose selection. nih.gov For enmetazobactam, in combination with cefepime, these relationships have been extensively studied in neutropenic murine thigh infection models, which serve as a standard for evaluating antibacterial efficacy. asm.orgasm.orgnih.gov These studies have consistently identified the percentage of the dosing interval during which the free drug concentration of enmetazobactam remains above a certain threshold concentration (%fT>CT) as the primary PK-PD index driving its efficacy. asm.orgasm.orgnih.goveuropa.eu

Free Drug Concentration Above Threshold Concentration (%fT>CT)

The most critical PK-PD parameter for enmetazobactam's activity is the time that its free concentration exceeds a specific threshold (fT > CT). asm.orgasm.orgnih.goveuropa.euasm.org In preclinical neutropenic murine thigh infection models challenged with ESBL-producing Klebsiella pneumoniae, the relationship between enmetazobactam exposure and bacterial reduction was best described by %fT>CT. asm.orgnih.gov

Specifically, a threshold concentration (CT) of 2 μg/mL has been identified as a key target for enmetazobactam. nih.govasm.orgresearchgate.net Studies have quantified the required %fT > 2 μg/mL to achieve different levels of bacterial killing:

Stasis (no change in bacterial count): An enmetazobactam exposure of 8-12% fT > 2 μg/mL was required. asm.orgasm.orgnih.govresearchgate.net

1-log10 CFU/g reduction: An exposure of 27-44% fT > 2 μg/mL was necessary. asm.orgasm.orgnih.govresearchgate.net

2-log10 CFU/g reduction: This required an exposure of 50% fT > 2 μg/mL. asm.orgnih.gov

A conservative preclinical target of 44% fT > 2 μg/mL for enmetazobactam has been suggested to support clinical dose justification and the setting of susceptibility breakpoints. asm.orgnih.gov This is typically in the context of a concomitant cefepime exposure target of 40% to 60% fT > MIC (Minimum Inhibitory Concentration). asm.orgasm.org

| Bacterial Response | Required Enmetazobactam Exposure (%fT > 2 μg/mL) | Reference |

|---|---|---|

| Stasis | 8-12% | asm.orgasm.orgnih.govresearchgate.net |

| 1-log10 CFU/g Reduction | 27-44% | asm.orgasm.orgnih.govresearchgate.net |

| 2-log10 CFU/g Reduction | 50% | asm.orgnih.gov |

Free Drug Area Under the Curve (fAUC)

While %fT>CT is the primary driver of enmetazobactam's efficacy, the free drug area under the concentration-time curve (fAUC) has also been evaluated as a PK-PD index. asm.orgnih.goveuropa.eu In dose fractionation studies, the correlation of efficacy with fAUC was found to be secondary to that of %fT>CT. asm.orgnih.goveuropa.eu This indicates that while the total exposure over time contributes to the antibacterial effect, the duration of exposure above a critical concentration is a more predictive measure of success for enmetazobactam.

Free Drug Peak Concentration (fCmax)

The maximum free drug concentration (fCmax) was also assessed as a potential PK-PD driver for enmetazobactam. asm.orgnih.goveuropa.eu Similar to fAUC, the correlation between fCmax and efficacy was weaker than that observed for %fT>CT. asm.orgnih.goveuropa.eu This finding further solidifies the understanding that the sustained presence of enmetazobactam at an effective concentration, rather than high peak levels, is paramount for its function in protecting cefepime from β-lactamase-mediated degradation.

Mechanisms of Antimicrobial Resistance to Enmetazobactam Hydriodide Combinations

Overexpression of Efflux Pumps

Efflux pumps are a common defense mechanism in bacteria that can contribute to reduced susceptibility to cefepime-enmetazobactam. nih.govtandfonline.com These protein complexes actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. In Enterobacterales, the upregulation of the AcrAB-TolC efflux pump system has been linked to decreased susceptibility to the cefepime-enmetazobactam combination. tandfonline.com Studies have also identified mutations in the acrA gene, a component of this pump, in isolates that have developed resistance. nih.gov In Pseudomonas aeruginosa, efflux systems known to confer resistance to cefepime (B1668827), such as Mex-AB-OprM, Mex-XY-OprM, and Mex-CA-OprJ, are also considered relevant for potential resistance to the combination therapy. tandfonline.com

Table 1: Efflux Pumps Associated with Resistance to Cefepime-Enmetazobactam

| Efflux Pump System | Associated Pathogen(s) | Role in Resistance | Citations |

|---|---|---|---|

| AcrAB-TolC | Enterobacterales (e.g., E. coli, K. pneumoniae) | Upregulation is implicated in reduced susceptibility. | tandfonline.com |

| Mex-AB-OprM | Pseudomonas aeruginosa | Implicated in cefepime resistance and likely relevant for the combination. | tandfonline.com |

| Mex-XY-OprM | Pseudomonas aeruginosa | Implicated in cefepime resistance and likely relevant for the combination. | tandfonline.com |

Alterations in Penicillin-Binding Proteins (PBPs)

Cefepime, the β-lactam component of the combination, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govijbcp.com Specifically, cefepime shows a high affinity for PBP2 and PBP3. tandfonline.com Consequently, mutations in the genes encoding these target PBPs can reduce the binding affinity of cefepime, leading to resistance. europa.eunih.gov This mechanism involves structural changes in the PBPs that prevent the antibiotic from effectively inhibiting peptidoglycan synthesis. nih.govnih.gov Research on carbapenemase-producing Enterobacterales has identified strains with high minimum inhibitory concentrations (MICs) to cefepime/enmetazobactam (B1664276) that harbor amino acid changes in their PBPs. nih.gov

Table 2: Penicillin-Binding Proteins (PBPs) and Resistance to Cefepime-Enmetazobactam

| PBP Target | Mechanism of Action | Impact of Alteration | Citations |

|---|---|---|---|

| PBP2 | Primary target for cefepime binding. tandfonline.com | Mutations can reduce binding affinity, leading to resistance. | europa.eutandfonline.com |

Mutations in Outer Membrane Porins

The entry of cefepime into Gram-negative bacteria is facilitated by outer membrane porins, which are protein channels that allow the passage of hydrophilic molecules. tandfonline.comcdnsciencepub.com Reductions in the expression or mutations in the structure of these porins can significantly decrease the permeability of the outer membrane to cefepime, thereby reducing the drug's concentration in the periplasm and conferring resistance. nih.govmdpi.com In E. coli, the key porins are OmpA, OmpC, and OmpF, while in K. pneumoniae, the homologous porins are OmpK35 and OmpK36. tandfonline.com Studies have shown that E. coli and K. pneumoniae strains deficient in these porins exhibit reduced susceptibility to cefepime-enmetazobactam. tandfonline.com Furthermore, specific mutations, such as insertions in OmpK36, have been observed in KPC-producing isolates with high MICs to the drug combination. nih.gov

Table 3: Outer Membrane Porins Implicated in Resistance to Cefepime-Enmetazobactam

| Porin | Associated Pathogen(s) | Effect of Mutation/Deficiency | Citations |

|---|---|---|---|

| OmpA, OmpC, OmpF | Escherichia coli | Deficiency leads to reduced susceptibility. | tandfonline.com |

Production of β-Lactamases Not Inhibited by Enmetazobactam

While enmetazobactam is a potent inhibitor of Ambler Class A β-lactamases, including common extended-spectrum β-lactamases (ESBLs) like TEM, SHV, and CTX-M types, it is not effective against all β-lactamase enzymes. nih.govtandfonline.com A major mechanism of resistance to the cefepime-enmetazobactam combination is the production of β-lactamases that enmetazobactam cannot inhibit but which are capable of hydrolyzing cefepime. europa.eunih.gov This includes enzymes from Ambler Class B (metallo-β-lactamases or MBLs), Class C (AmpC), and most Class D (oxacillinases or OXA) β-lactamases. europa.eutandfonline.comnih.gov Cefepime-enmetazobactam is generally susceptible to hydrolysis and inactivation by carbapenemases, particularly MBLs such as NDM, VIM, and IMP, and certain Class D enzymes like OXA-48. tandfonline.comnih.gov Its activity against the Class A carbapenemase KPC is also not consistently reliable. europa.eutandfonline.com

Table 4: Activity of Enmetazobactam Against Different Ambler Classes of β-Lactamases

| Ambler Class | β-Lactamase Examples | Inhibition by Enmetazobactam | Citations |

|---|---|---|---|

| Class A | TEM, SHV, CTX-M | Yes (Potent inhibitor) | nih.govtandfonline.com |

| KPC | Variable / Not Reliable | europa.eutandfonline.com | |

| Class B (MBLs) | NDM, VIM, IMP | No | europa.eunih.govtandfonline.com |

| Class C | AmpC | No (Cefepime itself has some stability) | europa.eutandfonline.comnih.gov |

| Class D (OXAs) | OXA-48 | No (Cefepime itself has some stability) | europa.eutandfonline.com |

Synthetic Chemistry of Enmetazobactam Hydriodide

Chemical Synthesis Pathways and Methodologies

The synthesis of Enmetazobactam (B1664276) is a multi-step process that builds upon established β-lactam chemistry. The pathway originates from a readily available starting material and proceeds through a key intermediate, tazobactam (B1681243).

The manufacturing process for Enmetazobactam begins with the commercially available compound 6-aminopenicillanic acid (6-APA). europa.eu From 6-APA, the synthesis proceeds to form the intermediate compound, tazobactam acid. europa.eu This intermediate is then subjected to a subsequent three-step process which includes the methylation of the tazobactam acid. europa.eu Enmetazobactam is specifically an N-methylated derivative of tazobactam, differing by the addition of a methyl group on the triazole ring. guidetopharmacology.orgnih.govsemanticscholar.org This methylation results in the formation of the zwitterionic Enmetazobactam molecule. researchgate.net The final stage of the manufacturing process involves the aseptic isolation of the sterile Enmetazobactam active substance. europa.eu Researchers have noted that innovative approaches in process chemistry were instrumental in developing a patentable synthesis route for the compound. acs.org

| Table 1: Overview of Enmetazobactam Synthesis | |

| Starting Material | 6-aminopenicillanic acid (6-APA) europa.eu |

| Key Intermediate | Tazobactam acid europa.eu |

| Key Transformation Step | Methylation of the triazole ring of the tazobactam intermediate europa.eunih.gov |

| Final Step | Aseptic isolation of sterile Enmetazobactam europa.eu |

Stereochemical Considerations in Synthesis

The biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure. Enmetazobactam is a chiral molecule with a specific stereochemistry that is crucial for its function.

Enmetazobactam possesses the (2S, 3S, 5R) absolute configuration. europa.eunih.govresearchgate.net A critical aspect of the synthesis is the preservation of this stereochemistry. The manufacturing process is designed to ensure that the desired configuration is maintained, starting from the tazobactam intermediate step through to the final product. europa.eu

To ensure the stereochemical purity of the final compound, stringent quality control measures are implemented. The enantiomeric purity of Enmetazobactam batches is routinely monitored by measuring the specific optical rotation. europa.eu According to assessment reports, testing of manufactured batches has not detected the presence of other stereoisomers. europa.eu The importance of stereochemistry is well-established for β-lactamase inhibitors; for instance, in the related clavam class of molecules, different stereoisomers exhibit vastly different biological activities, with one isomer acting as an antibacterial agent and another as a β-lactamase inhibitor. nih.gov

| Table 2: Stereochemical Properties of Enmetazobactam | |

| Absolute Configuration | (2S, 3S, 5R) europa.eunih.gov |

| Control Method | Specific optical rotation europa.eu |

| Significance | The specific stereoisomer is essential for potent β-lactamase inhibitory activity. nih.gov |

Purification and Characterization Techniques in Synthetic Research

Following synthesis, Enmetazobactam must be purified to a high degree and its structure and properties rigorously confirmed. A suite of modern analytical techniques is employed for this purpose.

Purification: The purification process for Enmetazobactam utilizes chromatographic techniques to separate the target compound from impurities and reaction byproducts. Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the simultaneous estimation of Enmetazobactam and its partner drug, Cefepime (B1668827), and for separating them from degradation products. ijrpr.com For analytical purposes, sample preparation may involve protein precipitation with acetonitrile, followed by separation on specialized columns like the Acquity BEH HILIC (Hydrophilic Interaction Liquid Chromatography) column. nih.govresearchgate.net

Characterization: The chemical structure and solid-state properties of Enmetazobactam have been elucidated and confirmed through a combination of spectroscopic and analytical methods. europa.eu

Structural Elucidation: A comprehensive set of techniques is used to confirm the molecular structure, including elemental analysis, ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). europa.eupnas.org

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for the quantification of Enmetazobactam in biological matrices like human plasma. nih.govresearchgate.net These methods often use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net More advanced MS techniques, such as solid-phase extraction mass spectrometry (SPE-MS) and native MS, have also been employed in research to study the compound's mechanism of action and its covalent binding to β-lactamase enzymes. pnas.orgnih.gov

Solid-State Properties: The crystalline nature of Enmetazobactam is analyzed using X-ray diffraction (XRD). europa.eu Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize its behavior upon heating. europa.eu Forced degradation studies have shown the active substance is sensitive to acid, alkali, oxidation, and high temperatures. europa.eu

| Table 3: Analytical Techniques for Enmetazobactam Characterization | |

| Category | Technique |

| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) ijrpr.com |

| Structural Analysis | NMR Spectroscopy, IR Spectroscopy, UV Spectroscopy, Mass Spectrometry, Elemental Analysis europa.eu |

| Quantitative Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net |

| Solid-State Analysis | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) europa.eu |

| Stereochemical Analysis | Specific Optical Rotation europa.eu |

Drug Discovery and Preclinical Development Trajectory of Enmetazobactam Hydriodide

Early-Stage Discovery and Lead Optimization

The discovery of enmetazobactam (B1664276) (formerly known as AAI101) was driven by the urgent need for new β-lactamase inhibitors capable of overcoming the resistance mechanisms that render many existing β-lactam antibiotics ineffective. nih.gov The development process began with the identification of a lead compound, which then underwent extensive optimization to enhance its efficacy, selectivity, and pharmacokinetic properties.

Enmetazobactam is a penicillanic acid sulfone derivative and is structurally similar to tazobactam (B1681243). mdpi.comnih.gov However, a key structural distinction is the N-methylation of the triazole ring in enmetazobactam. nyemetoder.no This modification results in a zwitterionic molecule with a net neutral charge, a feature designed to enhance its penetration through the bacterial outer membrane, particularly the porin channels. medkoo.comkauveryhospital.com

The lead optimization phase involved a meticulous process of chemical modifications to the initial hit compound. This iterative process aimed to improve the compound's ability to inhibit a broad spectrum of β-lactamases, especially the extended-spectrum β-lactamases (ESBLs) that are a major cause of resistance in Enterobacterales. nih.gov The optimization process is a critical phase that refines the chemical structure to improve biological activity and safety, ultimately leading to the selection of a clinical candidate. upmbiomedicals.combiobide.com Computational modeling and simulation techniques, such as free energy perturbation (FEP) calculations, are often employed in modern drug discovery to guide the optimization of lead compounds by predicting their binding affinities to target enzymes. nih.gov This strategic approach ensures that the final candidate possesses a balanced profile of potency, selectivity, and favorable pharmacokinetic characteristics. upmbiomedicals.comresearchgate.net

Preclinical Development Milestones

Following its successful optimization, enmetazobactam entered preclinical development, a phase that involves rigorous in vitro and in vivo testing to establish its biological properties and safety profile before human trials. These studies are crucial for regulatory submissions and for determining the potential clinical utility of the new drug candidate.

The in vitro evaluation of enmetazobactam, primarily in combination with the fourth-generation cephalosporin (B10832234) cefepime (B1668827), has demonstrated its potent activity against a wide range of Gram-negative bacteria harboring β-lactamase-mediated resistance.

Enmetazobactam effectively restores the in vitro activity of cefepime against many ESBL-producing Enterobacterales. nih.gov It exhibits potent inhibitory activity against Ambler class A β-lactamases, including common ESBLs like TEM, SHV, and CTX-M variants. nih.govnih.gov Studies have shown that enmetazobactam is a more potent inhibitor of ESBLs than tazobactam. nih.gov For instance, in a study of ESBL-producing Klebsiella pneumoniae, enmetazobactam lowered the MIC90 of cefepime to 1 μg/ml, whereas tazobactam only reduced it to 8 μg/ml. nih.gov

However, the inhibitory spectrum of enmetazobactam is not all-encompassing. It does not reliably inhibit class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and lacks activity against class B (metallo-β-lactamases), class C (AmpC), and most class D (oxacillinases) β-lactamases. mdpi.comeuropa.eunih.gov Despite this, the combination of cefepime-enmetazobactam has shown promising activity against some OXA-48-producing Enterobacterales, as cefepime itself is relatively stable to hydrolysis by this enzyme. nih.govnih.gov

The following table summarizes the in vitro activity of cefepime-enmetazobactam against various resistant Gram-negative isolates.

| Bacterial Species | Resistance Mechanism | Cefepime-Enmetazobactam MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |

| Klebsiella pneumoniae | ESBL-producing | 1 | Cefepime: >64, Cefepime-Tazobactam: 8 | nih.gov |

| Enterobacterales | ESBL-producing | Not specified | Not specified | nih.gov |

| Enterobacterales | OXA-48-producing | Susceptibility: 96.7% | Ceftazidime-Avibactam Susceptibility: 99.5% | nih.gov |

| Enterobacterales | KPC-producing | Susceptibility: 63.3% | Ceftazidime-Avibactam Susceptibility: 95.9% | nih.gov |

| Pseudomonas aeruginosa | Not specified | No significant added value compared to cefepime alone | Not specified | nih.gov |

| Acinetobacter baumannii | Not specified | No significant added value compared to cefepime alone | Not specified | nih.gov |

The efficacy of enmetazobactam in combination with cefepime has been validated in several preclinical animal models of infection, providing crucial in vivo data to support its clinical development. These models are essential for understanding the pharmacodynamics of the drug combination and for predicting its therapeutic potential in humans.

In a murine septicemia model, the combination of cefepime and enmetazobactam demonstrated significant in vivo efficacy, highlighting the ability of enmetazobactam to protect cefepime from degradation by ESBLs and restore its therapeutic effect. medkoo.com

A neutropenic murine thigh infection model was used to investigate the pharmacokinetics-pharmacodynamics (PK-PD) relationship of the combination against ESBL-producing K. pneumoniae. nih.gov This study established that the percentage of the dosing interval during which the free drug concentration of enmetazobactam remains above a certain threshold (%fT > CT) is the key PK-PD index driving its efficacy. nih.gov An enmetazobactam PK-PD target of 44% fT > 2 μg/ml was found to be sufficient for a 1-log10 reduction in the bacterial burden in the thigh. nih.gov

Furthermore, in a murine pneumonia model with OXA-48-producing K. pneumoniae, the combination of cefepime and enmetazobactam showed a pronounced bactericidal effect, whereas cefepime or meropenem (B701) alone had no effect on reducing the bacterial load in the lungs. researchgate.net This finding is particularly significant given the challenges in treating pneumonia caused by carbapenem-resistant organisms.

Preclinical safety pharmacology studies have been conducted, and non-clinical data for enmetazobactam have not revealed any special hazards for humans based on conventional studies of safety pharmacology or genotoxicity. europa.eu Carcinogenicity studies with enmetazobactam have not been performed. europa.eu Reproductive toxicity studies in animals indicated some effects at clinically relevant exposures, but no signs of teratogenicity were observed. europa.eu

The table below provides an overview of the key findings from animal model assessments.

| Animal Model | Pathogen | Key Findings | Reference |

| Murine Septicemia | ESBL-producing Enterobacteriaceae | Cefepime-enmetazobactam demonstrated significant in vivo efficacy. | medkoo.com |

| Neutropenic Murine Thigh Infection | ESBL-producing K. pneumoniae | Established the PK-PD target for enmetazobactam efficacy (%fT > 2 μg/ml of 44% for 1-log reduction). | nih.gov |

| Murine Pneumonia | OXA-48-producing K. pneumoniae | Cefepime-enmetazobactam demonstrated a pronounced in vivo bactericidal activity. | researchgate.net |

| Systemic Mouse Model | C. freundii, E. cloacae, E. coli, K. pneumoniae, P. aeruginosa | Determined the 50% effective dose (ED50) or 50% protective dose (PD50) of the combination. | fda.gov |

Role as a Novel β-Lactamase Inhibitor in the Antimicrobial Pipeline

Enmetazobactam represents a significant addition to the antimicrobial pipeline as a novel β-lactamase inhibitor. mdpi.comnih.govmdpi.comijbcp.comnih.gov Its development addresses the critical need for new agents that can combat the growing threat of infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing ESBLs. mdpi.comijbcp.comnih.gov

The combination of enmetazobactam with cefepime, a fourth-generation cephalosporin, creates a potent therapeutic option against ESBL-producing Enterobacterales and Pseudomonas aeruginosa. mdpi.comnih.gov This combination has been approved for clinical use in various regions for indications such as complicated urinary tract infections (cUTIs), hospital-acquired pneumonia (HAP), and ventilator-associated pneumonia (VAP). mdpi.comnih.govnih.gov

Enmetazobactam's mechanism of action, which involves the inhibition of class A β-lactamases, helps to restore the activity of cefepime against bacteria that would otherwise be resistant. nih.govnih.gov This targeted activity makes the cefepime-enmetazobactam combination a valuable tool in the clinical setting, offering a new line of defense against difficult-to-treat infections. nih.gov

Strategic Importance in Carbapenem-Sparing Regimens Research

The strategic importance of enmetazobactam lies in its potential to be a key component of carbapenem-sparing regimens. nih.govnih.govmdpi.com Carbapenems are a class of last-resort antibiotics for treating serious infections caused by multidrug-resistant bacteria. However, the increasing prevalence of carbapenem (B1253116) resistance is a major public health concern.

By providing an effective alternative for treating infections caused by ESBL-producing organisms, the cefepime-enmetazobactam combination can help to reduce the selective pressure that drives the emergence of carbapenem resistance. nih.govnih.gov Clinical trials have demonstrated that cefepime-enmetazobactam is a viable and effective carbapenem-sparing option. nih.govijbcp.com For example, in the treatment of cUTIs, cefepime-enmetazobactam has shown superior efficacy compared to piperacillin-tazobactam (B1260346), another β-lactam/β-lactamase inhibitor combination. nih.govijbcp.com

The availability of effective carbapenem-sparing agents like cefepime-enmetazobactam is crucial for antimicrobial stewardship programs. These programs aim to optimize the use of antibiotics to improve patient outcomes, reduce the development of resistance, and preserve the effectiveness of existing antimicrobial agents for the future. ijbcp.com The introduction of cefepime-enmetazobactam into clinical practice provides clinicians with a much-needed tool to achieve these goals. nih.govnih.govmdpi.com

Future Directions in Enmetazobactam Hydriodide Research

Elucidation of Broader β-Lactamase Inhibition Mechanisms

Initial studies have established that enmetazobactam (B1664276), a penicillanic acid sulfone, is a potent inhibitor of Ambler Class A β-lactamases, including common ESBLs like TEM, SHV, and CTX-M types. tandfonline.comresearchgate.net Unlike its predecessor tazobactam (B1681243), from which it is a "simple" N-methylated derivative, enmetazobactam exhibits a distinct and more effective mechanism of action. acs.orgnih.gov Biophysical studies utilizing mass spectrometry and X-ray crystallography have revealed that enmetazobactam inhibits representatives of all serine β-lactamase (SBL) classes (A, C, and D) without undergoing the substantial scaffold fragmentation that was previously reported for tazobactam and sulbactam (B1307). pnas.orgox.ac.uk This suggests a more stable and potentially more durable inhibitory action.

A particularly interesting finding from mechanistic studies is the formation of a lysinoalanine cross-link. ox.ac.uk Prolonged reaction of penam (B1241934) sulfones like enmetazobactam with SBLs can induce the dehydration of the nucleophilic serine residue in the enzyme's active site, leading to a dehydroalanine (B155165) residue. This subsequently reacts with a nearby lysine (B10760008) residue to form a covalent cross-link, which results in the irreversible inactivation of the enzyme. pnas.orgox.ac.uk

Future research will likely focus on further detailing these mechanisms across a wider array of β-lactamases. Understanding the nuances of how enmetazobactam interacts with different enzyme variants and the factors that favor irreversible inactivation will be crucial for predicting its efficacy and for the rational design of next-generation inhibitors. ox.ac.ukresearchgate.net

Exploration of Activity Against Novel Resistance Determinants

The primary strength of enmetazobactam lies in its potent inhibition of ESBLs. allecra.com However, the landscape of β-lactam resistance is increasingly complicated by the emergence of carbapenemases and other novel resistance determinants. Current data indicates that enmetazobactam's activity against many of these is limited.

Studies have shown that cefepime-enmetazobactam has displayed lower activity against metallo-β-lactamase (MBL) producers and demonstrated reduced activity against many KPC-producing isolates. asm.orgtandfonline.com Enmetazobactam itself is not active against Class B (MBLs), Class C (AmpC), and most Class D β-lactamases. tandfonline.commdpi.com However, its partner antibiotic, cefepime (B1668827), possesses intrinsic stability against many AmpC and OXA-48-like enzymes. researchgate.netnih.gov This has led to investigations into the combination's utility against pathogens that co-produce multiple β-lactamases. For instance, cefepime-enmetazobactam has shown potential in treating infections caused by pathogens producing both ESBLs and OXA-48-like enzymes. researchgate.nettandfonline.comvivexia.fradvanzpharma.com In one study, the combination demonstrated a significant antibacterial effect in a pneumonia model caused by OXA-48-producing Klebsiella pneumoniae. vivexia.fr

Future research must systematically evaluate the activity of enmetazobactam against a broader panel of emerging and less common resistance determinants. This includes newly identified carbapenemase variants and inhibitor-resistant ESBLs. Understanding these interactions is critical for defining the precise clinical positioning of cefepime-enmetazobactam and identifying situations where it can serve as a carbapenem-sparing option. tandfonline.comnih.gov

Table 1: Activity of Enmetazobactam Against Various β-Lactamase Classes

| β-Lactamase Class | Examples | Enmetazobactam Activity | Cefepime-Enmetazobactam Combination Activity |

| Class A (Serine) | TEM, SHV, CTX-M (ESBLs) | Potent Inhibitor tandfonline.comallecra.com | High activity, restores cefepime efficacy researchgate.net |

| Class A (Carbapenemase) | KPC | Limited/unreliable activity tandfonline.comtandfonline.com | Reduced susceptibility in many KPC-producers asm.orgtandfonline.com |

| Class B (Metallo) | NDM, VIM, IMP | No significant activity tandfonline.com | Low activity asm.org |

| Class C (Serine) | AmpC | No direct inhibition tandfonline.com | Cefepime is relatively stable; combination active bsac.org.uk |

| Class D (Serine) | OXA-48-like | Limited direct inhibition (some for OXA-1) tandfonline.commdpi.com | Cefepime is stable; combination shows promise, especially in co-producers tandfonline.combsac.org.uk |

Advanced Structural Biology and Computational Modeling Studies for Inhibitor Design

The development of new β-lactamase inhibitors is greatly informed by understanding the precise molecular interactions between the inhibitor and the target enzyme. Advanced techniques such as X-ray crystallography, mass spectrometry, and computational modeling have already been instrumental in clarifying enmetazobactam's mechanism. pnas.orgresearchgate.net For example, crystallographic studies of enmetazobactam in complex with enzymes like GES-1 have provided detailed snapshots of the acylation process and subsequent reactions within the active site. biorxiv.org

These studies have revealed key differences in how enmetazobactam and tazobactam interact with the same enzyme, highlighting the structural basis for enmetazobactam's enhanced potency. biorxiv.org The zwitterionic nature of enmetazobactam, resulting from the methylation of the triazole ring, is thought to improve its penetration into the bacterial periplasm. biorxiv.org Molecular docking and dynamics simulations have also been used to compare the binding energies and stability of enmetazobactam with other new inhibitors like relebactam (B560040) and QPX7728 against various Class A β-lactamases. researchgate.net

Future efforts in this area will focus on using these high-resolution structural and computational insights to guide the rational design of the next generation of inhibitors. By understanding the specific residues and interactions that lead to potent, stable, and irreversible inhibition, it may be possible to engineer novel penam sulfones or other inhibitor scaffolds with an even broader spectrum of activity, improved potency against carbapenemases, or a reduced susceptibility to resistance mutations. ox.ac.ukbiorxiv.org

Investigation of Synergistic Combinations with Emerging Antimicrobial Agents

The primary partner for enmetazobactam is cefepime, a fourth-generation cephalosporin (B10832234). nih.gov This combination has proven superior to piperacillin-tazobactam (B1260346) for treating complicated urinary tract infections caused by ESBL-producing Enterobacterales and is positioned as a critical carbapenem-sparing agent. tandfonline.comacs.org

However, as pathogens accumulate multiple resistance mechanisms, combination therapies involving more than two agents may become necessary. Future research should explore the potential synergies between cefepime-enmetazobactam and other emerging antimicrobial agents. For instance, in infections caused by bacteria producing both serine- and metallo-β-lactamases, combining cefepime-enmetazobactam with a new MBL inhibitor (e.g., aztreonam-avibactam or sulbactam-durlobactam) could be a viable strategy. nih.gov The goal is to create combination regimens that can cover a wider spectrum of multi-drug resistant organisms.

Additionally, exploring synergy with non-β-lactam antibiotics, such as aminoglycosides or polymyxins, could be beneficial, particularly for difficult-to-treat pathogens. These studies are essential for developing treatment algorithms for infections where monotherapy, even with a potent new combination like cefepime-enmetazobactam, may be insufficient.

Research into Long-Term Resistance Development Dynamics

While cefepime-enmetazobactam is effective against many current resistant strains, the potential for bacteria to develop resistance to this new combination is a significant concern that requires proactive investigation. researchgate.net Although the combination has not yet been widely used clinically, some potential resistance mechanisms beyond β-lactamase hydrolysis have been identified. tandfonline.com

Mechanisms such as modifications to penicillin-binding proteins (PBPs) or reduced outer membrane permeability via porin loss could decrease susceptibility. asm.org Furthermore, the overexpression of efflux pumps, such as the AcrAB-TolC system in Enterobacterales, has been implicated in strains with reduced susceptibility to cefepime-enmetazobactam. tandfonline.com

Hollow-fiber infection model studies have provided initial insights into the pharmacodynamics required to suppress the emergence of resistance. One study showed that resistance development could be suppressed when enmetazobactam concentrations were maintained above a specific threshold. tandfonline.com Future research must expand on these findings through long-term surveillance studies once the drug is in wider clinical use, as well as through dedicated laboratory evolution experiments. These studies will help to identify the most common mutational pathways to resistance, understand the stability of that resistance, and determine the fitness costs to the bacteria. This knowledge will be invaluable for developing strategies to preserve the long-term efficacy of enmetazobactam, such as optimizing dosing regimens and guiding its appropriate use in clinical practice. researchgate.net

Q & A